Thio-ATPA-R, a derivative of adenosine triphosphate, is recognized for its significant role as a potent and selective agonist for the GluR5 receptor, a subtype of glutamate receptors. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological disorders. The synthesis, molecular structure, and mechanism of action of Thio-ATPA-R are critical for understanding its utility in scientific research.
Thio-ATPA-R is classified under the category of nucleotide analogs, specifically as a thio analog of adenosine triphosphate. Its structural modifications enhance its binding affinity and selectivity for glutamate receptors, particularly the GluR5 subtype. The compound is synthesized through various chemical processes that modify the nucleotide structure to introduce sulfur atoms into the molecular framework.
The synthesis of Thio-ATPA-R involves several key steps:
These methods ensure that Thio-ATPA-R is produced with high fidelity to its desired chemical structure.
Thio-ATPA-R features a modified nucleotide structure where one or more oxygen atoms in the phosphate groups are replaced with sulfur atoms. This modification alters the electronic properties of the molecule, enhancing its interaction with biological targets. Key structural data includes:
The crystal structure of Thio-ATPA-R has been elucidated through X-ray crystallography, revealing insights into its spatial arrangement and potential binding conformations with the GluR5 receptor.
Thio-ATPA-R participates in various chemical reactions that are crucial for its biological activity:
These reactions are essential for understanding how Thio-ATPA-R functions within biological systems.
The mechanism of action of Thio-ATPA-R primarily involves its role as an agonist at the GluR5 receptor:
Research indicates that Thio-ATPA-R exhibits distinct signaling profiles compared to ATP, highlighting its specificity for certain pathways involved in neuropharmacology.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and behavior under varying conditions.
Thio-ATPA-R is utilized in various scientific research applications:
Thio-ATPA-R (4-[(2S)-2-azaniumyl-2-carboxyethyl]-5-tert-butyl-1,2-thiazol-3-olate) represents a structurally optimized agonist exhibiting distinctive pharmacological profiles across ionotropic glutamate receptor families. Its functional activity diverges significantly between kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subtypes, underpinning its utility as a selective pharmacological probe.
Thio-ATPA-R demonstrates exceptional binding affinity and potency at homomerically expressed GluR5 kainate receptors. Electrophysiological characterization in recombinant receptor systems reveals an half-maximal effective concentration (EC₅₀) of 0.10 μM for (S)-Thio-ATPA-R, making it approximately fivefold more potent than its parent compound (S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid ((S)-ATPA; EC₅₀ = 0.48 μM) [1] [2]. This potency enhancement stems from strategic molecular modifications: Replacement of the isoxazole ring oxygen in ATPA with sulfur within the 3-isothiazolol bioisostere significantly augments receptor interaction efficacy. Crucially, Thio-ATPA-R exhibits profound subtype selectivity favoring GluR5 over other kainate receptor assemblies. At heteromeric GluR6/KA2 receptors, (S)-Thio-ATPA-R displays markedly reduced potency (EC₅₀ = 4.9 μM), indicating a >49-fold selectivity window for homomeric GluR5 [2]. Furthermore, its activity at GluR7-containing receptors is negligible. Molecular investigations attribute this selectivity to steric compatibility within the ligand-binding domain of GluR5, particularly accommodating the bulky tert-butyl substituent at the 5-position of the heterocyclic ring, a feature sterically hindered in GluR1-4 (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) and less optimally engaged in GluR6/KA2 [10].
Table 1: Pharmacological Profile of (S)-Thio-ATPA-R at Ionotropic Glutamate Receptors [1] [2] [7]
| Receptor Subtype | Expression System | EC₅₀ (μM) | Max Response (% Kainate) | Selectivity vs. GluR5 |
|---|---|---|---|---|
| GluR5 (Kainate) | Homomeric | 0.10 | 100-168% | 1 (Reference) |
| GluR6+KA2 | Heteromeric | 4.90 | Not Reported | ~49-fold lower |
| GluR1o (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) | Homomeric | 5.00 | 78% | ~50-fold lower |
| GluR2o (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) | Homomeric | Not Active | Not Active | Inactive |
| GluR3o (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) | Homomeric | 32.00 | 120% | ~320-fold lower |
| GluR4o (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) | Homomeric | 20.00 | 160% | ~200-fold lower |
While Thio-ATPA-R acts as a potent GluR5 agonist, its activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors is characterized by significantly lower efficacy and potency, particularly at specific subunits. Crucially, (S)-Thio-ATPA-R exhibits no detectable agonist activity at homomeric GluA2 (formerly GluR2) receptors [2]. At homomeric GluA3 receptors, it demonstrates only weak partial agonism (EC₅₀ = 32 μM), evoking maximal responses approximately 120% of those produced by saturating kainate concentrations. This contrasts with its effects on GluA1 (EC₅₀ = 5 μM, 78% max) and GluA4 (EC₅₀ = 20 μM, 160% max). The mechanistic basis for this subunit-specific functional antagonism (i.e., lack of activation despite binding) involves steric and electrostatic incompatibilities within the ligand-binding pocket. The key determinant is a methionine residue (e.g., Met722 in GluA1) in the ligand-binding domain, which clashes unfavorably with the tert-butyl group of Thio-ATPA-R, hindering the domain closure necessary for channel gating [9]. This steric hindrance is most pronounced in GluA2 and GluA3, rendering them insensitive or weakly responsive. Consequently, in native neuronal circuits expressing mixed α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor populations, Thio-ATPA-R application primarily activates GluR5-containing kainate receptors while minimally perturbing fast excitatory transmission mediated by GluA2-dominated α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
The pharmacological activity of Thio-ATPA-R is exquisitely dependent on its absolute stereochemical configuration. The chiral center at the C2 position of the amino acid side chain dictates its binding mode, receptor activation potential, and downstream physiological consequences.
Resolution of racemic Thio-ATPA via chiral high-performance liquid chromatography using teicoplanin-based stationary phases yields enantiomerically pure (S)-(+)- and (R)-(-)-Thio-ATPA-R [1] [3]. X-ray crystallographic analyses unequivocally established the absolute configuration of the active enantiomer as (S)-(+)-Thio-ATPA-R [3]. Pharmacological evaluation reveals a striking stereoselectivity: The (S)-enantiomer is responsible for virtually all agonist activity at GluR5 and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (where active). In contrast, the (R)-enantiomer is devoid of significant agonist activity at concentrations up to 100 μM across all tested ionotropic glutamate receptor subtypes (GluR1-4, GluR5, GluR6+KA2) [1] [2]. The structural basis for this enantioselectivity lies in the precise three-point pharmacophore interaction required within the glutamate-binding cleft. The (S)-configuration optimally positions the α-ammonium group for electrostatic interaction with a conserved arginine residue (e.g., Arg523 in GluR2), the distal carboxylate for interaction with a tyrosine/proline/serine pocket (e.g., Tyr450/Pro478/Ser654 in GluR2), and the heterocyclic bioisostere to engage the hydrophobic 'flip' domain (e.g., Leu650 in GluR2). The (R)-enantiomer, due to its inverted stereochemistry, fails to simultaneously achieve these critical interactions, resulting in negligible binding affinity and functional activation [3] [7]. Furthermore, the thiazolone tautomer predominance observed in the crystal structure of (R)-Thio-ATPA-R may further contribute to its inactivity by presenting a suboptimal geometry for receptor recognition compared to the bioactive form of the (S)-enantiomer [3].
Table 2: Molecular Interactions Underlying (S)-Thio-ATPA-R Enantioselectivity at GluR5 [3] [10]
| Pharmacophore Element | Interaction Type | Key Receptor Residues (GluR5 Homology Model) | Role in Activation |
|---|---|---|---|
| α-Ammonium (-NH₃⁺) | Salt Bridge/H-bond | Arg523 (Conserved) | Anchors agonist; Stabilizes closed cleft |
| α-Carboxylate (-COO⁻) | Salt Bridge/H-bond | Ser741, Thr518, Pro516 (Ser741 unique in GluR5) | Critical for domain closure; Ser741 enables tert-butyl accommodation |
| 3-Hydroxyisothiazole | H-bond Donor | Glu444, Asp728 | Mimics α-carboxyl of glutamate; Stabilizes active conformation |
| 5-tert-Butyl Group | Hydrophobic | Leu750, Ala751, Met774 (Cavity larger in GluR5) | Key selectivity filter; Avoids steric clash with Met in GluA1-4 |
| Thio linkage/Sulfur | Polarizability | Pro516, Thr518 | Enhanced polarizability vs. O in ATPA; Potency increase |
The stereochemical divergence translates into profoundly different functional outcomes in modulating synaptic physiology. Application of (S)-Thio-ATPA-R potently modulates synaptic transmission through several GluR5-dependent mechanisms:1. Presynaptic Receptor Activation: Binding to presynaptic GluR5 receptors inhibits voltage-gated calcium channels via Gβγ signaling, leading to reduced probability of neurotransmitter release (e.g., GABA in certain inhibitory pathways) [6] [10].2. Postsynaptic Receptor Activation: Direct gating of postsynaptic GluR5 channels induces membrane depolarization and excitatory postsynaptic currents, albeit often exhibiting significant desensitization kinetics [1] [10].3. Non-Canonical Signaling: Activation of the GluR5–Gq–Phospholipase C–Inositol Trisphosphate Receptor pathway mobilizes calcium from intracellular endoplasmic reticulum stores [10]. This calcium surge can activate downstream effectors like neuronal nitric oxide synthase, leading to S-nitrosylation of GluR5 itself and other synaptic proteins (e.g., PSD-95), ultimately modulating channel function and synaptic plasticity.
In stark contrast, the (R)-Thio-ATPA-R enantiomer produces negligible effects on basal synaptic transmission, excitatory postsynaptic current amplitude, presynaptic release probability, or intracellular calcium dynamics at concentrations where the (S)-enantiomer is fully active [1] [2]. Any minor effects observed with high concentrations (e.g., ≥ 10 μM) of (R)-Thio-ATPA-R are typically attributed to trace contamination by the highly potent (S)-enantiomer rather than intrinsic activity. Therefore, the (S)-enantiomer exclusively mediates the compound's effects on synaptic transmission, highlighting the critical importance of stereochemical purity in experimental and potential therapeutic applications targeting kainate receptors. This enantioselectivity provides a powerful tool for dissecting GluR5-specific functions within complex synaptic networks.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2